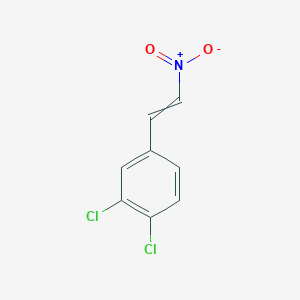

3,4-Dichloro-beta-nitrostyrene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3,4-Dichloro-beta-nitrostyrene is an organic compound characterized by the presence of two chlorine atoms and a nitrovinyl group attached to a benzene ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dichloro-beta-nitrostyrene typically involves the nitration of 1,2-dichlorobenzene followed by a vinylation reaction. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid, which introduces the nitro group into the benzene ring. The vinylation step involves the reaction of the nitro compound with acetylene in the presence of a suitable catalyst, such as palladium, under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and minimize by-products.

Analyse Des Réactions Chimiques

Michael Addition Reactions

3,4-Dichloro-beta-nitrostyrene participates in Michael additions with nucleophiles like malonates or active methylene compounds. Key findings:

-

Ni-based catalysts (e.g., Ni−SPT) enable efficient additions in toluene, with yields up to 95% under ambient conditions .

-

Et3N as co-catalyst : Enhances reaction rates, particularly for β-nitrostyrenes with electron-withdrawing groups .

Table 2: Catalytic Michael Addition Data

| Catalyst | Nucleophile | Yield (%) | Time (h) |

|---|---|---|---|

| Ni−SPT (2.5%) | Dimethyl malonate | 95 | 60 |

| Ni−PDT (5%) | Acetylacetone | 83 | 24 |

Friedel-Crafts Alkylation

Rhodium complexes catalyze Friedel-Crafts alkylation of arenes (e.g., 1,3,5-trimethoxybenzene) with β-nitrostyrenes. For This compound , the reaction likely proceeds via:

-

Coordination of the nitroalkene to the Rh center.

-

C–H activation on the arene.

-

Alkylation followed by hydrolysis to form quaternary carbons .

Table 3: Rh-Catalyzed Alkylation Data

| Arene | Catalyst | Yield (%) | ee (%) |

|---|---|---|---|

| 1,3,5-Trimethoxybenzene | [Cp*Rh{(R)-Pro}] | 52.5 | 83 |

Vinylogous Processes

While not explicitly studied for 3,4-dichloro derivatives, related β-nitrostyrenes undergo vinylogous γ-aldol reactions via dienamine intermediates . This involves:

-

Iminium/enamine formation with organocatalysts.

-

γ-attack on the aldehyde, followed by cyclization.

Cycloaddition Pathways

Hetero-Diels-Alder (HDA) reactions are plausible for conjugated nitroolefins. Asynchronous HDA mechanisms may explain stereochemical outcomes in annulation processes .

Applications De Recherche Scientifique

Chemical Synthesis and Production

Synthetic Routes:

The synthesis of 3,4-Dichloro-beta-nitrostyrene typically involves a two-step process:

- Nitration of 1,2-Dichlorobenzene: This step introduces the nitro group into the aromatic ring using a mixture of concentrated nitric and sulfuric acids.

- Vinylation Reaction: The nitro compound is then reacted with acetylene in the presence of a palladium catalyst under controlled conditions to form this compound.

Industrial Production:

In industrial settings, these synthetic routes are scaled up using large reactors and continuous flow systems. The optimization of reaction conditions (temperature, pressure) is crucial for maximizing yield while minimizing by-products.

Scientific Research Applications

This compound has diverse applications across several research domains:

Chemistry

- Intermediate in Organic Synthesis: It serves as an important intermediate in synthesizing complex organic molecules, facilitating the development of new chemical entities.

Biology

- Biological Activity Studies: Research has indicated that compounds similar to this compound exhibit significant biological activity. For instance, β-nitrostyrenes have been studied for their potential as anti-leishmanial agents and their ability to inhibit various biological processes such as NLRP3 inflammasome activation .

Medicine

- Drug Development: The compound is being investigated for its potential therapeutic applications. Its structure allows it to interact with biological targets like enzymes and receptors, which may lead to the development of new pharmacological agents .

Industry

- Production of Specialty Chemicals: In industrial applications, it is utilized in producing specialty chemicals and materials due to its reactive nature and ability to undergo various chemical transformations.

A study on β-nitrostyrenes highlighted their antimicrobial properties. Compounds with similar structures demonstrated efficacy against various fungal strains and were noted for their anti-proliferative effects. The nitrovinyl side chain was identified as a critical feature for biological activity .

Case Study 2: Drug Interaction

Research indicated that derivatives of β-nitrostyrenes could inhibit the NLRP3 inflammasome, which plays a role in inflammation and wound healing. This suggests that this compound may have therapeutic potential in treating inflammatory conditions .

Data Table: Summary of Applications

| Application Area | Specific Use | Findings |

|---|---|---|

| Chemistry | Intermediate for organic synthesis | Facilitates development of new compounds |

| Biology | Anti-leishmanial agent | Inhibits NLRP3 inflammasome activation |

| Medicine | Potential drug candidate | Interacts with enzymes/receptors |

| Industry | Specialty chemicals production | Reactive nature allows diverse applications |

Mécanisme D'action

The mechanism of action of 3,4-Dichloro-beta-nitrostyrene involves its interaction with molecular targets such as enzymes and receptors. The nitrovinyl group can undergo redox reactions, leading to the generation of reactive intermediates that can modify biological molecules. These interactions can affect cellular pathways and processes, leading to various biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

1,2-Dichloro-4-nitrobenzene: Similar structure but lacks the vinyl group.

1,2-Dichloro-4-(2-amino-vinyl)-benzene: Similar structure with an amino group instead of a nitro group.

1,2-Dichloro-4-(2-hydroxy-vinyl)-benzene: Similar structure with a hydroxy group instead of a nitro group.

Uniqueness

3,4-Dichloro-beta-nitrostyrene is unique due to the presence of both chlorine atoms and a nitrovinyl group, which imparts distinct chemical reactivity and potential applications. The combination of these functional groups allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound in research and industrial applications.

Propriétés

Formule moléculaire |

C8H5Cl2NO2 |

|---|---|

Poids moléculaire |

218.03 g/mol |

Nom IUPAC |

1,2-dichloro-4-(2-nitroethenyl)benzene |

InChI |

InChI=1S/C8H5Cl2NO2/c9-7-2-1-6(5-8(7)10)3-4-11(12)13/h1-5H |

Clé InChI |

XHGCFWXSHIHYFH-UHFFFAOYSA-N |

SMILES canonique |

C1=CC(=C(C=C1C=C[N+](=O)[O-])Cl)Cl |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.